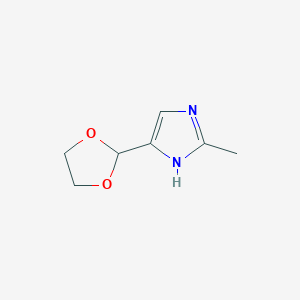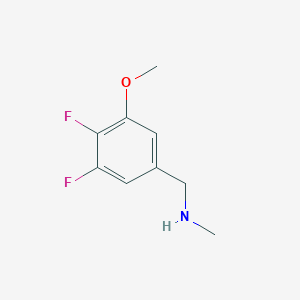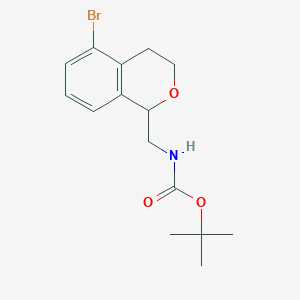![molecular formula C26H28FNO8S2 B12833120 methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[321]octane-2-carboxylate;naphthalene-1,5-disulfonic acid is a complex organic compound that combines a bicyclic structure with a fluorophenyl group and a naphthalene disulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s fluorophenyl group can be used as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions and dynamics.
Medicine
The compound’s bicyclic structure and fluorophenyl group suggest potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural similarity to known bioactive molecules could make it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The fluorophenyl group could enhance binding affinity and selectivity, while the bicyclic structure could provide rigidity and stability to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its chloro- and bromo- counterparts.
Propriétés
Formule moléculaire |
C26H28FNO8S2 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C16H20FNO2.C10H8O6S2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h3-6,12-15H,7-9H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)/t12-,13+,14+,15-;/m0./s1 |
Clé InChI |
VEPCLQJFSRCTSQ-PEVLCXCCSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tert-Butyl) 7-methyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12833039.png)
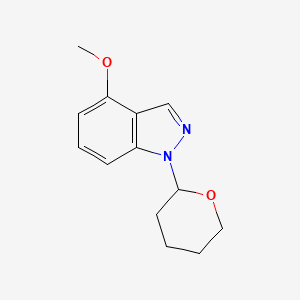
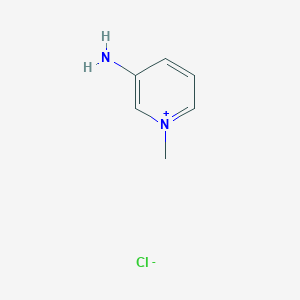

![rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12833049.png)

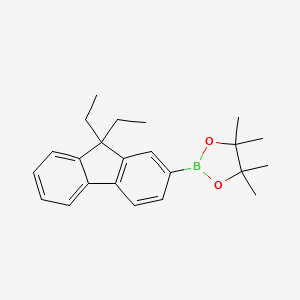
![6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12833056.png)

